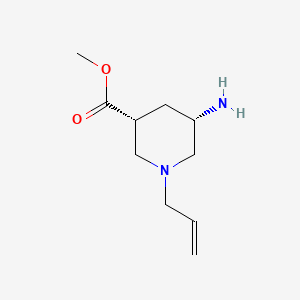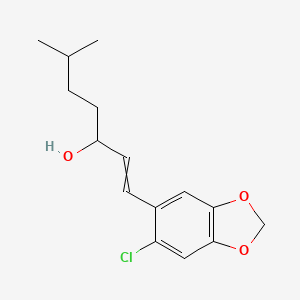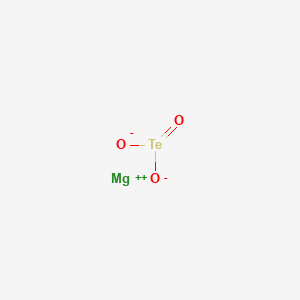
17-Hydroxy-6-methylpregn-4-ene-3,20-dione acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
epi-Medroxy Progesterone 17-Acetate: is a synthetic derivative of progesterone, a hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is known for its applications in various fields, including medicine and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of epi-Medroxy Progesterone 17-Acetate involves several steps. One common method includes the 17α-acetoxylation of 6-methylpregn-4-ene-3,20-dione. The reaction conditions typically involve the use of formaldehyde acetal in the presence of phosphorus oxychloride .
Industrial Production Methods: Industrial production of epi-Medroxy Progesterone 17-Acetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: epi-Medroxy Progesterone 17-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, epi-Medroxy Progesterone 17-Acetate is used as a reference material for analytical studies and as a starting material for the synthesis of other steroidal compounds .
Biology: In biology, this compound is used to study the effects of progesterone derivatives on cellular processes and hormone receptor interactions .
Medicine: In medicine, epi-Medroxy Progesterone 17-Acetate is investigated for its potential therapeutic applications, including hormone replacement therapy and contraceptive formulations .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard for quality control in steroidal drug manufacturing .
Mecanismo De Acción
epi-Medroxy Progesterone 17-Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding transforms the proliferative endometrium into a secretory endometrium, reducing the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The molecular targets and pathways involved include the progesterone receptor and associated signaling pathways .
Comparación Con Compuestos Similares
Medroxyprogesterone Acetate: A closely related compound with similar chemical structure and pharmacological properties.
Megestrol Acetate: Another synthetic derivative of progesterone used in similar therapeutic applications.
Uniqueness: epi-Medroxy Progesterone 17-Acetate is unique due to its specific stereochemistry, which may result in different biological activities and therapeutic potentials compared to other similar compounds .
Propiedades
Número CAS |
1172-82-3 |
|---|---|
Fórmula molecular |
C24H34O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18-,19+,20+,22-,23+,24+/m1/s1 |
Clave InChI |
PSGAAPLEWMOORI-OSYHUPLRSA-N |
SMILES isomérico |
CC1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
SMILES canónico |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)


![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

